2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide
Description
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide (CAS: 1396762-28-9) is a brominated pyridine derivative with the molecular formula C₈H₁₁Br₂N and a molecular weight of 281.00 g/mol . It is a hydrobromide salt, enhancing its stability and solubility in polar solvents. This compound is primarily used in organic synthesis and pharmaceutical research as an intermediate for constructing complex heterocyclic systems. Its structure features a pyridine ring substituted with a bromomethyl group at position 2 and methyl groups at positions 4 and 6, which influence its electronic and steric properties .
Properties
IUPAC Name |
2-(bromomethyl)-4,6-dimethylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKOAGOIWVJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CBr)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4,6-Dimethylpyridine Using Dibromoheinin (Dibromohydantoin)
Overview:
This method employs dibromoheinin (Dibromohydantoin, DBDMH) as a brominating agent, which is less toxic and more cost-effective than traditional brominating reagents such as N-bromosuccinimide (NBS). The process is conducted under mild conditions, typically between 20°C and 80°C, avoiding the need for high temperatures or harsh solvents.
Reaction Scheme:
$$
\text{4,6-Dimethylpyridine} + \text{Dibromohydantoin} \xrightarrow{\text{initiator, mild conditions}} \text{2-(Bromomethyl)-4,6-dimethylpyridine}
$$
-
- 4,6-Dimethylpyridine (10 mmol)
- Dibromohydantoin (20 mmol)
- Initiator (e.g., AIBN, 0.5 mol%)
- Solvent: Carbon tetrachloride (CCl₄) or similar inert solvent
-
- Temperature: 20–80°C
- Time: 24 hours
- Atmosphere: Inert (nitrogen or argon)
-
- Dissolve 4,6-dimethylpyridine in the solvent.
- Add dibromohydantoin and initiator simultaneously.
- Reflux under inert atmosphere for 24 hours.
- Upon completion, cool, filter, and purify via column chromatography.
- High yield (>90%)
- Mild reaction conditions
- No need for debromination steps
- Cost-effective and environmentally friendly
| Parameter | Value |
|---|---|
| Brominating agent | Dibromohydantoin |
| Temperature | 20–80°C |
| Reaction time | 24 hours |
| Yield | >90% |
| Purity | High |
Bromination Using N-Bromosuccinimide (NBS) with Radical Initiator
Overview:
Traditional method involves NBS as a brominating reagent, often requiring excess NBS and elevated temperatures (~100°C). The process involves initial polybromination, followed by debromination to obtain the monobrominated product.
Reaction Scheme:
$$
\text{4,6-Dimethylpyridine} + \text{NBS} \xrightarrow{\text{radical initiator, heat}} \text{Polybrominated intermediates} \rightarrow \text{monobrominated product}
$$
-
- 4,6-Dimethylpyridine (10 mmol)
- Excess NBS (e.g., 3–4 equivalents)
- Radical initiator (benzoyl peroxide or AIBN)
- Solvent: Dichloromethane (DCM)
-
- Temperature: 80–100°C
- Time: 12–24 hours
-
- Mix reagents in DCM under inert atmosphere.
- Reflux until completion (monitored via TLC).
- Purify by column chromatography.
- Overbromination risk
- Additional debromination step required
- Lower selectivity and yield (~50-70%)
| Parameter | Value |
|---|---|
| Brominating agent | NBS |
| Temperature | 80–100°C |
| Reaction time | 12–24 hours |
| Yield | 50–70% (after debromination) |
| Notes | Requires debromination step |
Direct Bromination of 4,6-Dimethylpyridine with Hydrogen Bromide (HBr)
Overview:
This method involves treating 4,6-dimethylpyridine with hydrogen bromide in aqueous medium, often under controlled pH conditions, leading to selective bromination at methyl groups.
Reaction Scheme:
$$
\text{4,6-Dimethylpyridine} + \text{HBr} \rightarrow \text{2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide}
$$
-
- 4,6-Dimethylpyridine
- Hydrobromic acid (HBr, 48%)
-
- pH adjusted to strongly acidic (~pH 1–2)
- Temperature: 0–20°C
- Reaction time: 2–4 hours
-
- Dissolve pyridine derivative in aqueous HBr.
- Stir at low temperature to prevent overbromination.
- Isolate product via filtration and washing.
- Simple and direct
- Suitable for scale-up
- Less control over regioselectivity
- Possible formation of side products
| Parameter | Value |
|---|---|
| Reagents | Pyridine + HBr |
| Temperature | 0–20°C |
| Reaction time | 2–4 hours |
| Yield | Moderate (~60–80%) |
Summary of Preparation Methods
| Method | Brominating Agent | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Dibromohydantoin (preferred) | Dibromohydantoin | 20–80°C, 24h | >90% | Mild, environmentally friendly, no debromination needed |
| NBS + radical initiator | NBS | 80–100°C, 12–24h | 50–70% | Overbromination risk, requires debromination |
| HBr in aqueous medium | HBr | 0–20°C, 2–4h | 60–80% | Simple, scale-friendly, less selective |
Research Findings and Considerations
Selectivity:
The dibromohydantoin method offers high regioselectivity for monobromination at methyl groups, minimizing side reactions and simplifying purification.Environmental Impact:
Dibromohydantoin is less toxic compared to traditional brominating agents, aligning with green chemistry principles.Industrial Applicability:
The mild conditions, high yields, and straightforward purification make the dibromohydantoin method suitable for large-scale production.Reaction Optimization: Adjusting temperature, reagent ratios, and initiator concentration can further improve yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides are formed.
Reduction: The major product is 4,6-dimethylpyridine.
Scientific Research Applications
Pharmaceutical Synthesis
The compound is a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.
- Case Study : Research has demonstrated that derivatives of 2-(bromomethyl)-4,6-dimethylpyridine are synthesized as potential inhibitors for neuronal nitric oxide synthase (nNOS), which plays a role in neurovascular functions and neurodegenerative diseases. The synthesis of these inhibitors involves multi-step procedures where this compound serves as a key building block .
Agrochemical Development
In agrochemical formulations, 2-(bromomethyl)-4,6-dimethylpyridine hydrobromide enhances the efficacy of pesticides and herbicides. Its ability to modify the activity of active ingredients leads to improved crop yields and pest control.
- Research Insight : The compound has been utilized in developing new herbicides that target specific weed species while minimizing environmental impact. Its bromomethyl group allows for selective chemical reactivity that can be tailored for specific agricultural needs .
Material Science
This compound is employed in creating specialized polymers and resins, contributing to materials with enhanced thermal and chemical resistance. The incorporation of this compound into polymer matrices improves mechanical properties and durability.
- Application Example : In the development of high-performance coatings, the compound has been used to synthesize polymeric materials that exhibit superior resistance to solvents and high temperatures, making them suitable for industrial applications .
Organic Chemistry Research
As a building block in organic synthesis, this compound facilitates the exploration of new chemical reactions and pathways. Its reactivity allows chemists to develop novel compounds with potential therapeutic applications.
- Synthesis Example : Researchers have utilized this compound in the synthesis of complex organic molecules through nucleophilic substitution reactions, demonstrating its utility in developing new synthetic methodologies .
Biochemical Applications
The compound plays a role in biochemical research, particularly in studying enzyme inhibitors. It aids in discovering new therapeutic agents for various diseases by serving as a scaffold for designing inhibitors that target specific enzymes.
- Case Study : Inhibitors developed from this compound have shown promise in modulating enzyme activity related to cancer progression and metabolic disorders .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for synthesizing drugs targeting neurological disorders | nNOS inhibitors |
| Agrochemical Development | Enhances efficacy of pesticides and herbicides | New herbicide formulations |
| Material Science | Used in specialized polymers for improved thermal and chemical resistance | High-performance coatings |
| Organic Chemistry Research | Building block for exploring new chemical reactions | Synthesis of complex organic molecules |
| Biochemical Applications | Scaffold for designing enzyme inhibitors | Therapeutic agents for cancer and metabolic disorders |
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide involves its reactivity with nucleophiles, leading to the formation of various substituted pyridine derivatives. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical properties of 2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide and related compounds:
Key Differences and Implications
Reactivity and Stability
- Hydrobromide vs. Free Base : The hydrobromide form of brominated pyridines (e.g., this compound) exhibits improved solubility in polar solvents compared to the free base (e.g., 2-Bromo-4,6-dimethylpyridine) due to ionic interactions .
Thermal Stability
- Decomposition Points: Compounds like 1-(Bromomethyl)isoquinoline hydrobromide decompose at higher temperatures (210°C) compared to benzimidazole derivatives (>170°C), suggesting that aromatic system size and hydrogen bonding influence thermal stability .
Biological Activity
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide is a pyridine derivative that has garnered attention for its potential biological activities. Understanding its biological effects is crucial for exploring its applications in medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₈H₁₀BrN
- CAS Number: 1396762-28-9
The compound features a bromomethyl group attached to a pyridine ring that is further substituted with two methyl groups at the 4 and 6 positions. This unique structure may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxicity: The compound has shown moderate cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition: There is evidence suggesting that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antimicrobial Activity
A study evaluated the antimicrobial effects of several pyridine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, demonstrating its potential as an antimicrobial agent.
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The IC₅₀ values were determined to be approximately 30 µM for A549 cells and 35 µM for HeLa cells. These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.
Enzyme Inhibition Studies
Research on enzyme inhibition revealed that this compound acts as an inhibitor of certain kinases involved in cell signaling pathways. This inhibition was quantified using enzyme assays where the compound demonstrated IC₅₀ values in the low micromolar range.
Data Table: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. The bromomethyl group may facilitate nucleophilic attack on key biomolecules, leading to altered cellular functions. Additionally, its ability to inhibit enzymes suggests that it may interfere with signal transduction pathways critical for cell proliferation and survival.
Q & A
Q. What are the recommended synthetic routes for 2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide?
The compound can be synthesized via alkylation of 4,6-dimethylpyridine derivatives using brominating agents like PBr₃ or HBr in acetic acid. A nickel-catalyzed reductive coupling approach, as demonstrated for analogous 2-halomethylpyridines, may also be adapted for regioselective bromomethylation . Key steps include inert atmosphere handling, temperature control (e.g., reflux at 80–100°C), and purification via recrystallization from ethanol or methanol to achieve >97% purity .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of:
- ¹H/¹³C NMR : To verify methyl (-CH₃) and bromomethyl (-CH₂Br) group positions. Peaks near δ 2.5–2.7 ppm (methyl) and δ 4.3–4.5 ppm (bromomethyl) are expected.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z ~252.93 for C₆H₆BrN·HBr) .
- X-ray crystallography : For unambiguous confirmation of crystal structure, especially if polymorphism is suspected .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- First aid : Immediate eye/skin flushing with water (15+ minutes) and medical consultation, as brominated compounds may cause severe irritation .
- Storage : Keep in airtight containers below 4°C to prevent decomposition .
Q. How can researchers assess purity and detect common impurities?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- TGA/DSC : Monitor thermal stability (melting point 149–152°C for analogous compounds) to detect decomposition or hydrate formation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?
The bromomethyl group acts as an electrophilic site, enabling nucleophilic substitution (Sₙ2) or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). Studies on similar pyridines suggest that steric hindrance from the 4,6-dimethyl groups may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures (80–120°C) . Kinetic isotopic effect (KIE) studies or DFT calculations can further elucidate reaction pathways .
Q. How does the compound’s stability vary under different solvent systems?
- Polar aprotic solvents (DMF, DMSO) : Promote gradual hydrolysis of the bromomethyl group to hydroxymethyl derivatives.
- Aqueous conditions : Rapid decomposition occurs due to HBr release; use buffered solutions (pH 6–7) for short-term stability .
- Thermal stability : TGA data for analogous bromopyridines show decomposition above 200°C, suggesting safe handling below this threshold .
Q. What strategies resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or MS data may arise from solvent effects, hydration, or tautomerism. To address this:
- Compare spectra across multiple solvents (CDCl₃ vs. DMSO-d₆).
- Perform variable-temperature NMR to detect dynamic processes.
- Cross-validate with computational modeling (e.g., Gaussian NMR chemical shift predictions) .
Q. Can this compound serve as a precursor for photoactive or bioactive derivatives?
Yes. Analogous bromomethylpyridines are used to synthesize:
- Photoactive ligands : For Ru(II) or Ir(III) complexes in light-harvesting applications.
- Bioactive agents : Antiparasitic or anticancer derivatives via functionalization with triazoles or benzimidazoles . Methodological optimization (e.g., microwave-assisted synthesis) may enhance yield in such applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
